molecular formula C19H13NO4 B2650039 Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate CAS No. 670259-43-5

Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate

Cat. No. B2650039
M. Wt: 319.316
InChI Key: OQYUCRGSAVFMNM-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate” is a novel naphtho[2,3-b]indolizine-6,11-dione derivative . It has attracted the attention of chemists due to its potential applications .


Synthesis Analysis

The compound is synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . This method involves an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization .


Molecular Structure Analysis

The structures of synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis . The structure of two compounds was confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The photophysical properties of synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .


Physical And Chemical Properties Analysis

The compound has a melting point of 264 °C . Its IR spectrum shows peaks at 1618, 1672, 1716, 2638, and 3080 cm−1 . The UV spectrum (in CHCl3) shows a maximum at 335 nm (lg ε: 4.19) and 504 nm (lg ε: 3.79) .

Scientific Research Applications

Photoluminescent Materials

Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate and related compounds are being explored for their unique photoluminescent properties. For instance, 6-Amino-8-cyanobenzo[1, 2-b]indolizines, a class of photoluminescent materials, have shown reversible pH-dependent optical properties. They exhibit a dramatic blue shift in fluorescence emission when protonated, due to C-protonation and loss of aromaticity (Outlaw et al., 2016).

Synthesis of Indole Alkaloids

This compound serves as a key intermediate in the synthesis of tacamine-type indole alkaloids. The process involves several steps starting from simpler precursors, demonstrating the compound's importance in complex organic syntheses (Lounasmaa et al., 1996).

Precursors for β-Amino Acids Derivatives

The compound and its derivatives are also used as precursors in the preparation of β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids. This indicates its versatility in synthesizing a range of bioactive molecules (Tishkov et al., 2002).

Domino Reaction in Organic Synthesis

The compound is involved in one-pot domino reactions for the synthesis of indolizine derivatives, showcasing its utility in efficient and novel organic synthetic methods (Ziyaadini et al., 2011).

Photochemical Applications

Indolizines, including derivatives of the mentioned compound, are used in photochemical applications. They enable the rapid uncaging of alcohols and carboxylic acids by red light-induced photooxidation, showing potential in controlled release applications (Watanabe et al., 2020).

C-acylation Reactions

It also plays a role in C-acylation reactions with various heterocyclic compounds, illustrating its significance in modifying the chemical properties of various molecules (Tolmachev et al., 1999).

properties

IUPAC Name

methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-10-7-8-20-13(9-10)14(19(23)24-2)15-16(20)18(22)12-6-4-3-5-11(12)17(15)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYUCRGSAVFMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate

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